molecular formula C21H21N3O2 B2837600 1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941962-62-5

1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2837600
CAS No.: 941962-62-5
M. Wt: 347.418
InChI Key: WOLRDUYFCRAXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3,5-dimethylphenyl substituent at position 1 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further substituted with a 4-methylphenyl group. This compound’s molecular formula is C21H21N3O2, with a molecular weight of 347.39 g/mol.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-13-4-6-16(7-5-13)20-22-21(26-23-20)17-11-19(25)24(12-17)18-9-14(2)8-15(3)10-18/h4-10,17H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLRDUYFCRAXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4-(3-Phenyl-1,2,4-Oxadiazol-5-yl)Pyrrolidin-2-One

Molecular Formula : C19H17N3O3
Molecular Weight : 335.36 g/mol
Key Differences :

  • Substituent at Position 1 : 4-Methoxyphenyl (vs. 3,5-dimethylphenyl in the target compound).
  • Oxadiazole Substituent : Phenyl (vs. 4-methylphenyl).
    Hypothesized Properties :
  • Reduced steric bulk at the phenyl-oxadiazole may alter binding interactions in biological targets .

4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-3-N-(Propyl)-1H-Pyrazole-3,5-Diamine

Molecular Formula : C13H10N4S
Molecular Weight : 254.32 g/mol
Key Differences :

  • Core Structure : Pyrazole diamine (vs. pyrrolidin-2-one).
  • Oxadiazole Substituent : Shared 4-methylphenyl group.
    Hypothesized Properties :
  • The pyrazole core introduces additional hydrogen-bonding sites (amine groups), which may enhance target affinity but reduce membrane permeability.
  • Lower molecular weight suggests faster metabolic clearance compared to the target compound .

5-Amino-2-[3-(3-Fluoro-4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Phenol

Molecular Formula : C15H11FN4O2
Molecular Weight : 314.27 g/mol
Key Differences :

  • Core Structure: Phenol (vs. pyrrolidin-2-one).
  • Oxadiazole Substituent : 3-Fluoro-4-methylphenyl (vs. 4-methylphenyl).
    Hypothesized Properties :
  • The phenol core may confer antioxidant properties absent in the target compound .

1-[4-(1H-Benzimidazol-1-yl)-2-Butynyl]Pyrrolidin-2-One

Molecular Formula : C16H17N3O
Molecular Weight : 283.33 g/mol
Key Differences :

  • Substituent at Position 4 : Benzimidazole-linked butynyl (vs. oxadiazole).
    Hypothesized Properties :
  • The bulky benzimidazole group may hinder blood-brain barrier penetration, limiting CNS applications compared to the target compound.
  • The alkyne spacer could increase conformational flexibility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Hypothesized Bioactivity
Target Compound C21H21N3O2 347.39 Pyrrolidin-2-one 3,5-Dimethylphenyl; 4-methylphenyl-oxadiazole High lipophilicity; potential CNS activity
1-(4-Methoxyphenyl)-4-(3-phenyl-oxadiazole) C19H17N3O3 335.36 Pyrrolidin-2-one 4-Methoxyphenyl; phenyl-oxadiazole Improved solubility; moderate binding
4-[3-(4-Methylphenyl)-oxadiazole]-pyrazole C13H10N4S 254.32 Pyrazole diamine 4-Methylphenyl-oxadiazole; propyl amine Enhanced hydrogen bonding; rapid metabolism
5-Amino-2-[3-(3-fluoro-4-methylphenyl)... C15H11FN4O2 314.27 Phenol 3-Fluoro-4-methylphenyl-oxadiazole; amino Antioxidant potential; electronegative binding
1-[4-(Benzimidazol)-butynyl]-pyrrolidinone C16H17N3O 283.33 Pyrrolidin-2-one Benzimidazole-butynyl Limited CNS penetration; flexible conformation

Key Observations

  • Substituent Effects : Methyl and methoxy groups influence lipophilicity and solubility, while fluorine enhances electronic interactions.
  • Core Structure: Pyrrolidin-2-one derivatives generally exhibit better CNS penetration than phenol or pyrazole analogs.
  • Oxadiazole Modifications : Substitution with fluorinated or bulkier aryl groups may improve target specificity but reduce metabolic stability.

Notes

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.